molecular formula C24H24N6O3S3 B11515204 N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11515204
M. Wt: 540.7 g/mol
InChI Key: DQWDNKVCMXRWSM-UHFFFAOYSA-N
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Description

N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a combination of imidazole, benzothiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzothiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include various amines, aldehydes, and thiols under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, often incorporating advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combination of imidazole, benzothiazole, and acetamide functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C24H24N6O3S3

Molecular Weight

540.7 g/mol

IUPAC Name

N-butyl-2-[[6-[[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H24N6O3S3/c1-3-4-9-25-22(31)15-34-24-28-18-7-6-17(13-21(18)36-24)27-14-16-5-8-20(19(12-16)30(32)33)35-23-26-10-11-29(23)2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,25,31)

InChI Key

DQWDNKVCMXRWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=C(C=C3)SC4=NC=CN4C)[N+](=O)[O-]

Origin of Product

United States

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